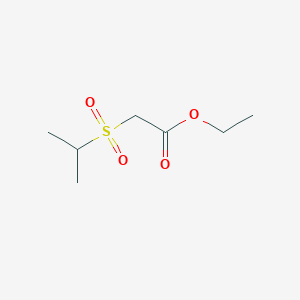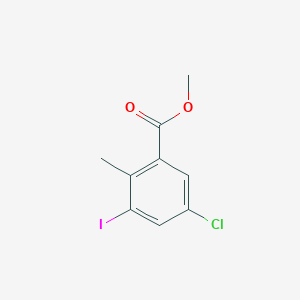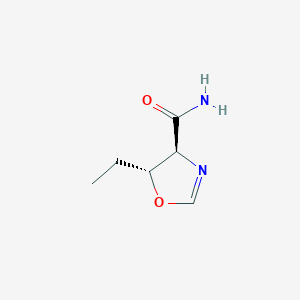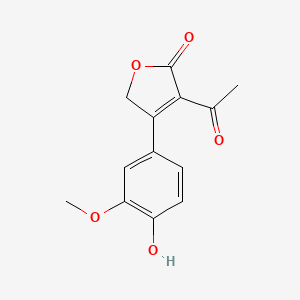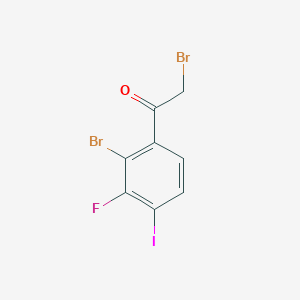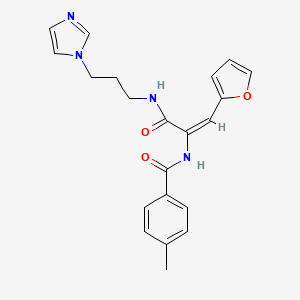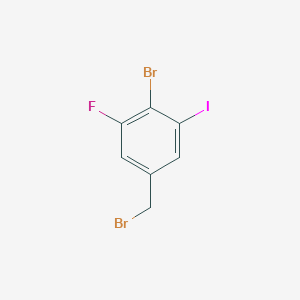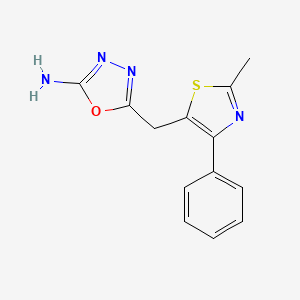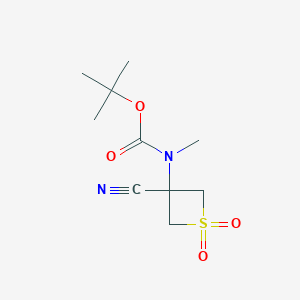
tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is a synthetic organic compound with the molecular formula C9H14N2O4S. It is used as a building block in various chemical syntheses and has applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a thietanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or nitriles.
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-carbamate
- tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-ethyl-carbamate
Uniqueness
tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is unique due to its specific structural features, such as the presence of the tert-butyl group and the cyano group on the thietan ring
Propiedades
Fórmula molecular |
C10H16N2O4S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
tert-butyl N-(3-cyano-1,1-dioxothietan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O4S/c1-9(2,3)16-8(13)12(4)10(5-11)6-17(14,15)7-10/h6-7H2,1-4H3 |
Clave InChI |
XJIBVJYLIRJKCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CS(=O)(=O)C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


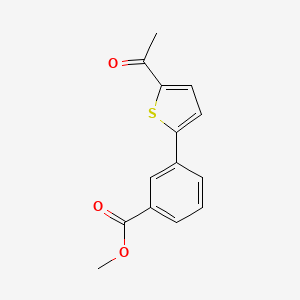
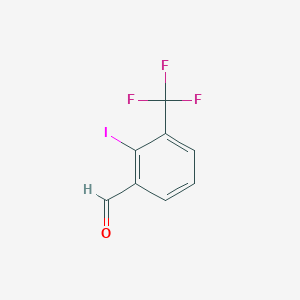
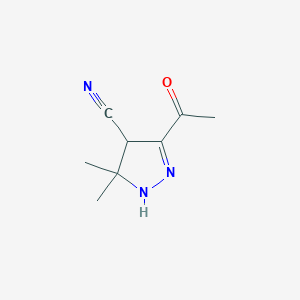
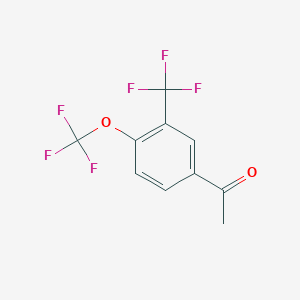
![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)

